molecular formula C10H12OS B1321025 2-[(2-Methylphenyl)sulfanylmethyl]oxirane CAS No. 29034-77-3

2-[(2-Methylphenyl)sulfanylmethyl]oxirane

Cat. No. B1321025
CAS RN: 29034-77-3
M. Wt: 180.27 g/mol
InChI Key: IYBPVVJLAMZRLN-UHFFFAOYSA-N
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Description

“2-[(2-Methylphenyl)sulfanylmethyl]oxirane”, also known as “2-(2-tolylthio)oxirane”, is a cyclic ether with the chemical formula C10H12O2S1. It has a molecular weight of 180.27 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-[(2-Methylphenyl)sulfanylmethyl]oxirane”. However, oxiranes, also known as epoxides, are typically synthesized through the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (MCPBA). The sulfur atom in the molecule might be introduced through a subsequent thiol-epoxide reaction.



Molecular Structure Analysis

The molecular structure of “2-[(2-Methylphenyl)sulfanylmethyl]oxirane” consists of a three-membered cyclic ether (oxirane) ring, a phenyl ring, and a sulfur atom. The presence of the sulfur atom suggests that this compound may exhibit unique reactivity compared to other oxiranes1.



Chemical Reactions Analysis

As an oxirane, “2-[(2-Methylphenyl)sulfanylmethyl]oxirane” would be expected to undergo reactions typical of this class of compounds. Oxiranes are highly reactive due to the ring strain of the three-membered ring. They can react with a variety of nucleophiles, leading to ring-opening reactions. The sulfur atom in the molecule may also participate in various reactions, but specific reactions for this compound could not be found in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2-Methylphenyl)sulfanylmethyl]oxirane” are not fully available in the resources. However, it’s known that it has a molecular weight of 180.27 g/mol1.


Safety And Hazards

Specific safety and hazard information for “2-[(2-Methylphenyl)sulfanylmethyl]oxirane” is not available in the resources. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.


Future Directions

The future directions for the study and application of “2-[(2-Methylphenyl)sulfanylmethyl]oxirane” are not clear from the available resources. However, given its unique structure, it may have potential applications in organic synthesis or materials science.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature and resources231.


properties

IUPAC Name

2-[(2-methylphenyl)sulfanylmethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-8-4-2-3-5-10(8)12-7-9-6-11-9/h2-5,9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBPVVJLAMZRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609303
Record name 2-{[(2-Methylphenyl)sulfanyl]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methylphenyl)sulfanylmethyl]oxirane

CAS RN

29034-77-3
Record name 2-{[(2-Methylphenyl)sulfanyl]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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